N-Fmoc-8-aminooctanoic Acid: A Comprehensive Technical Guide for Researchers
N-Fmoc-8-aminooctanoic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
N-Fmoc-8-aminooctanoic acid is a bifunctional linker molecule widely employed in the fields of peptide synthesis, drug discovery, and biotechnology. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other, connected by an eight-carbon aliphatic chain, makes it a versatile tool for covalently linking different molecular entities. This technical guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.
Core Properties of N-Fmoc-8-aminooctanoic Acid
N-Fmoc-8-aminooctanoic acid is typically a white solid with good solubility in organic solvents commonly used in solid-phase synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[1][2] The key feature of this molecule is the Fmoc protecting group, which is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF.[1] This allows for the selective deprotection of the amine, enabling subsequent coupling reactions.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for N-Fmoc-8-aminooctanoic acid is presented in the tables below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 126631-93-4[3] |
| Molecular Formula | C23H27NO4[1][3] |
| Molecular Weight | 381.46 g/mol [4] |
| Appearance | White powder[5][6] |
| Melting Point | 118-119 °C[3] |
| Boiling Point (Predicted) | 597.7 °C at 760 mmHg[3] |
| Density (Predicted) | 1.174 g/cm³[3] |
| Solubility | Soluble in DMF, DCM[1][2] |
| Storage Temperature | 2-8°C[3][5] |
| Computational Data | Value |
| XLogP3 | 4.7[3] |
| Hydrogen Bond Donor Count | 2[3] |
| Hydrogen Bond Acceptor Count | 4[3] |
| Rotatable Bond Count | 11[3] |
| Exact Mass | 381.19400834[3] |
| Topological Polar Surface Area | 75.63 Ų |
Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry data, are available from various chemical suppliers and databases.[7]
Applications in Synthesis
The primary applications of N-Fmoc-8-aminooctanoic acid are in solid-phase peptide synthesis (SPPS) and as a flexible linker in the construction of more complex molecules like Proteolysis Targeting Chimeras (PROTACs).
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, N-Fmoc-8-aminooctanoic acid can be used as a spacer to introduce a defined distance between a peptide sequence and a solid support or another conjugated molecule. The general workflow involves the coupling of the carboxylic acid end of the linker to a free amine on the solid support or a growing peptide chain, followed by the removal of the Fmoc group to expose the amine for further elongation of the peptide.
This protocol describes the manual coupling of N-Fmoc-8-aminooctanoic acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
N-Fmoc-8-aminooctanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as a coupling reagent
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus of the peptide is Fmoc-protected, perform the following deprotection step. Otherwise, proceed to step 3.
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve N-Fmoc-8-aminooctanoic acid (3 equivalents relative to resin loading), HCTU (3 equivalents), in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated N-Fmoc-8-aminooctanoic acid solution to the resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
Final Fmoc Deprotection: After successful coupling, the Fmoc group of the newly added linker can be removed using the procedure described in step 2 to allow for further peptide chain elongation.
Figure 1. Workflow for incorporating N-Fmoc-8-aminooctanoic acid in SPPS.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. N-Fmoc-8-aminooctanoic acid serves as a flexible linker to connect the E3 ligase ligand and the protein of interest (POI) ligand. Solid-phase synthesis is a powerful strategy for the rapid synthesis of PROTAC libraries.[3][8][9]
This protocol outlines a general strategy for the on-resin synthesis of a PROTAC, starting with the immobilization of an E3 ligase ligand.
Materials:
-
Rink Amide resin or other suitable solid support
-
E3 ligase ligand with a suitable functional group for immobilization (e.g., a carboxylic acid)
-
N-Fmoc-8-aminooctanoic acid
-
POI ligand with a suitable functional group for coupling (e.g., a carboxylic acid or amine)
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
Procedure:
-
Immobilization of E3 Ligase Ligand:
-
Swell the Rink Amide resin in DMF.
-
Couple the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) with a carboxylic acid handle) to the resin using standard coupling conditions (e.g., HATU/DIPEA in DMF).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of N-Fmoc-8-aminooctanoic Acid Linker:
-
If the immobilized E3 ligase ligand has a free amine, proceed with coupling. If it has a protecting group, deprotect it accordingly.
-
Couple N-Fmoc-8-aminooctanoic acid to the immobilized E3 ligase ligand using a coupling agent such as HATU and a base like DIPEA in DMF.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF as described in the SPPS protocol.
-
Wash the resin thoroughly with DMF and DCM to expose the free amine of the linker.
-
-
Coupling of POI Ligand:
-
Couple the POI ligand (containing a carboxylic acid) to the free amine of the linker using a coupling agent (e.g., HATU/DIPEA in DMF).
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the PROTAC from the resin and remove any acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
-
Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
